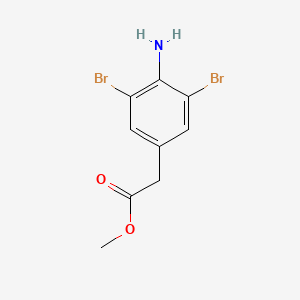
Methyl 2-(4-amino-3,5-dibromophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-amino-3,5-dibromophenyl)acetate is an organic compound with the molecular formula C9H9Br2NO2 It is characterized by the presence of a methyl ester group attached to a phenyl ring substituted with amino and dibromo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-amino-3,5-dibromophenyl)acetate typically involves the bromination of a precursor compound followed by esterification. One common method includes:
Bromination: Starting with 4-aminoacetophenone, bromination is carried out using bromine in the presence of a suitable catalyst to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Esterification: The resulting dibromo compound is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of more efficient catalysts and solvents.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can undergo reduction reactions, particularly at the bromine sites, to form debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in the presence of a palladium catalyst.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Debrominated phenylacetate derivatives.
Substitution: Phenylacetate derivatives with various substituents replacing the bromine atoms.
Scientific Research Applications
Methyl 2-(4-amino-3,5-dibromophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-3,5-dibromophenyl)acetate in biological systems involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 2-(2,5-dibromophenyl)acetate
- Methyl 2-(3,5-dibromophenyl)acetate
Comparison: Methyl 2-(4-amino-3,5-dibromophenyl)acetate is unique due to the presence of the amino group at the 4-position, which can significantly alter its reactivity and interactions compared to other dibromo derivatives. This makes it particularly valuable in applications where specific interactions with biological targets are desired.
Properties
CAS No. |
1208077-52-4 |
|---|---|
Molecular Formula |
C9H9Br2NO2 |
Molecular Weight |
322.98 g/mol |
IUPAC Name |
methyl 2-(4-amino-3,5-dibromophenyl)acetate |
InChI |
InChI=1S/C9H9Br2NO2/c1-14-8(13)4-5-2-6(10)9(12)7(11)3-5/h2-3H,4,12H2,1H3 |
InChI Key |
MUBUNEUYOFOQRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















